molecular formula C10H14N2O3 B8540932 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol CAS No. 63467-55-0

2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol

Cat. No.: B8540932
CAS No.: 63467-55-0
M. Wt: 210.23 g/mol
InChI Key: BAMHYYNEQXZACS-UHFFFAOYSA-N
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Description

2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is an organic compound characterized by the presence of a nitro group, a methyl group, and an amino group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol typically involves the reaction of 3-methyl-4-nitroaniline with an appropriate alkylating agent. One common method is the reaction of 3-methyl-4-nitroaniline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenethyl alcohol
  • 2-(4-Nitrophenyl)ethanol
  • N-(4-Nitrophenyl)acetamide

Uniqueness

2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is unique due to the presence of both a nitro group and a methylamino group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

63467-55-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(N,3-dimethyl-4-nitroanilino)ethanol

InChI

InChI=1S/C10H14N2O3/c1-8-7-9(11(2)5-6-13)3-4-10(8)12(14)15/h3-4,7,13H,5-6H2,1-2H3

InChI Key

BAMHYYNEQXZACS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-2-nitrotoluene (1.5 g, 9.6 mmol), N-methylethanolamine (0.90 mL, 0.012 mol) and triethylamine (1.6 mL, 0.012 mol) in N-methyl-2-pyrrolidone (15 mL) was stirred at 60° C. for 12 h. Cooled to ambient temperature, the reaction mixture was poured into ice water, extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate and concentrated to afford 2-[(3-methyl-4-nitrophenyl)-N-methylamino]ethanol as solid (2.0 g, y. 98%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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